molecular formula C17H23N3O4 B6018890 N,N'-bis(tetrahydro-2-furanylmethyl)-2,6-pyridinedicarboxamide

N,N'-bis(tetrahydro-2-furanylmethyl)-2,6-pyridinedicarboxamide

Katalognummer B6018890
Molekulargewicht: 333.4 g/mol
InChI-Schlüssel: BMYLLSSZYYJQAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N'-bis(tetrahydro-2-furanylmethyl)-2,6-pyridinedicarboxamide, also known as TTP488, is a small molecule drug that has been extensively studied for its potential therapeutic application in Alzheimer's disease (AD). TTP488 is a selective antagonist of the receptor for advanced glycation end products (RAGE), which is involved in the pathogenesis of AD.

Wirkmechanismus

N,N'-bis(tetrahydro-2-furanylmethyl)-2,6-pyridinedicarboxamide selectively binds to the extracellular domain of RAGE and prevents its interaction with Aβ peptides. This inhibits the uptake of Aβ peptides by microglia and astrocytes, which reduces neuroinflammation and neurotoxicity associated with AD. This compound also promotes the clearance of Aβ peptides by enhancing their transport across the blood-brain barrier.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of Aβ peptides and neuroinflammation in the brain of AD animal models. This compound has also been shown to improve cognitive function in these animal models. In addition, this compound has been shown to have a good safety profile in preclinical and clinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

N,N'-bis(tetrahydro-2-furanylmethyl)-2,6-pyridinedicarboxamide has several advantages as a potential therapeutic agent for AD. It has a selective mechanism of action that targets RAGE, which reduces the risk of off-target effects. This compound has also been shown to have a good safety profile in preclinical and clinical studies. However, this compound has some limitations for lab experiments. It is a small molecule drug that requires specialized equipment and expertise for synthesis and analysis. In addition, this compound has limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Zukünftige Richtungen

There are several future directions for the development of N,N'-bis(tetrahydro-2-furanylmethyl)-2,6-pyridinedicarboxamide as a potential therapeutic agent for AD. One direction is to optimize the synthesis method to improve the yield and purity of this compound. Another direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in humans. This will provide valuable information on the optimal dosing regimen and potential drug-drug interactions. Further studies are also needed to investigate the long-term safety and efficacy of this compound in humans. Finally, the potential application of this compound in other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease, should be explored.

Synthesemethoden

N,N'-bis(tetrahydro-2-furanylmethyl)-2,6-pyridinedicarboxamide can be synthesized using a multistep process that involves the reaction of 2,6-pyridinedicarboxylic acid with tetrahydro-2-furanmethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield this compound.

Wissenschaftliche Forschungsanwendungen

N,N'-bis(tetrahydro-2-furanylmethyl)-2,6-pyridinedicarboxamide has been extensively studied for its potential therapeutic application in AD. RAGE is known to play a role in the pathogenesis of AD by promoting the accumulation of amyloid-beta (Aβ) peptides in the brain. This compound has been shown to inhibit RAGE-mediated Aβ uptake and subsequent neurotoxicity in vitro and in vivo. This compound has also been shown to improve cognitive function in animal models of AD.

Eigenschaften

IUPAC Name

2-N,6-N-bis(oxolan-2-ylmethyl)pyridine-2,6-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c21-16(18-10-12-4-2-8-23-12)14-6-1-7-15(20-14)17(22)19-11-13-5-3-9-24-13/h1,6-7,12-13H,2-5,8-11H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYLLSSZYYJQAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=NC(=CC=C2)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.